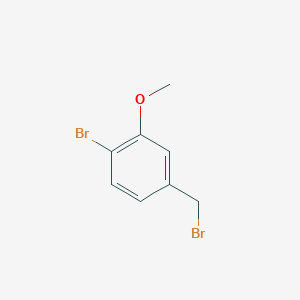
1-Bromo-4-(bromomethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(bromomethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, featuring bromine atoms at the 1 and 4 positions, a methoxy group at the 2 position, and a bromomethyl group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-methoxytoluene. The typical synthetic route includes:
Bromination of 2-methoxytoluene:
Bromomethylation: The next step involves the bromomethylation of the benzene ring, which can be achieved using formaldehyde (CH2O) and hydrobromic acid (HBr) under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and bromomethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the methoxy group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure with a chlorine atom instead of a methoxy group.
1-Bromo-4-methoxybenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which significantly alters its electronic properties and reactivity.
Uniqueness: 1-Bromo-4-(bromomethyl)-2-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSAFWBHFTUHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2426870.png)
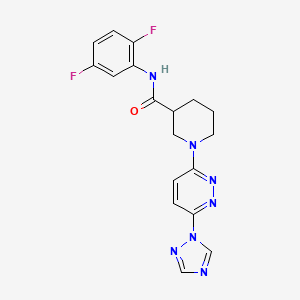
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)
![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)
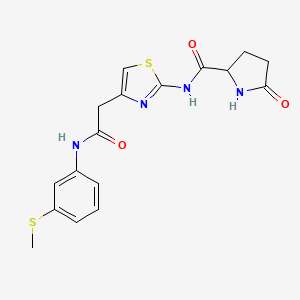
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2426877.png)
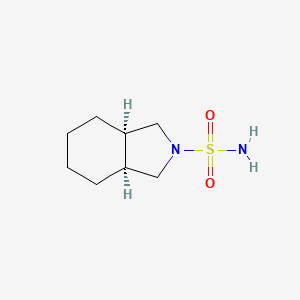
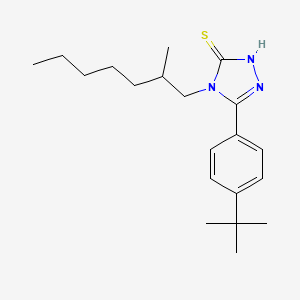
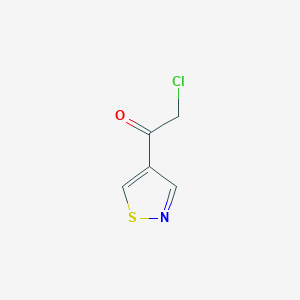
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2426881.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)
![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)
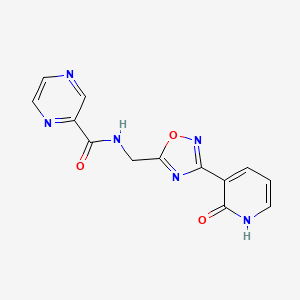
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)
